

1-(2-Bromothiazol-5-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Bromothiazol-5-yl)ethanone

Cat. No.: B1527646

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An In-Depth Technical Guide to **1-(2-Bromothiazol-5-yl)ethanone**: Properties, Synthesis, and Reactivity for Advanced Research

Introduction

1-(2-Bromothiazol-5-yl)ethanone, with CAS Number 1161776-13-1, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.^{[1][2][3]} Its structure, featuring a thiazole ring substituted with a reactive bromine atom at the 2-position and an acetyl group at the 5-position, offers a versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the thiazole ring, combined with the distinct reactivity of its substituents, makes this compound a valuable precursor for developing novel pharmaceutical agents and functional organic materials. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and key transformations, offering a technical resource for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

The fundamental properties of **1-(2-Bromothiazol-5-yl)ethanone** are critical for its handling, reaction setup, and analytical characterization. These properties are summarized below.

Physicochemical Data

A compilation of key physical and chemical data for **1-(2-Bromothiazol-5-yl)ethanone** is presented in Table 1. The predicted values offer a reliable estimation for experimental planning.

Property	Value	Reference
CAS Number	1161776-13-1	[1] [2] [3]
Molecular Formula	C ₅ H ₄ BrNOS	[1] [2] [3]
Molecular Weight	206.06 g/mol	[1] [3] [4]
IUPAC Name	1-(2-bromo-1,3-thiazol-5-yl)ethanone	[1] [3]
Physical Form	White to Yellow Solid or Semi-solid	[5]
Predicted Density	1.719 ± 0.06 g/cm ³	[6]
Predicted Boiling Point	263.8 ± 13.0 °C	[6]
Predicted pKa	-1.23 ± 0.10	[1] [6]
Storage	Inert atmosphere (Argon or N ₂), 2-8°C	[5] [6]
InChI Key	XGHAHIKODQEJTA-UHFFFAOYSA-N	[1] [5]
Canonical SMILES	CC(=O)C1=CN=C(S1)Br	[1] [3]

Spectroscopic Characteristics

Detailed spectroscopic analysis is essential for confirming the identity and purity of **1-(2-Bromothiazol-5-yl)ethanone**. While specific experimental spectra are proprietary to manufacturers, a predicted profile can be derived from its structure and data from analogous compounds.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be simple. A singlet for the thiazole proton (C4-H) would likely appear in the aromatic region (δ 8.0-8.5 ppm), significantly downfield due to the deshielding effects of the electronegative sulfur and nitrogen atoms and the adjacent carbonyl group. The methyl protons of the acetyl group would appear as a sharp singlet further upfield (δ 2.6-2.8 ppm).

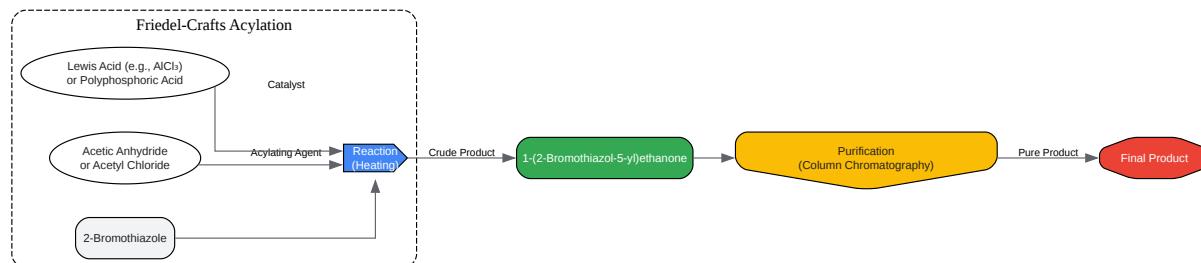
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show five distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal ($\delta > 190$ ppm). The thiazole ring carbons would appear in the aromatic region, with C2 (bearing the bromine) and C5 (bearing the acetyl group) being significantly deshielded. The methyl carbon would be the most upfield signal.
- Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.
- Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone at approximately $1680\text{-}1700\text{ cm}^{-1}$ and various C=C and C=N stretching frequencies characteristic of the thiazole ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.

PART 2: Synthesis and Purification

The synthesis of **1-(2-Bromothiazol-5-yl)ethanone** can be approached through several routes, typically involving the construction or modification of the thiazole core. A common and effective strategy involves the acylation of a pre-formed 2-bromothiazole.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The most direct synthesis is the Friedel-Crafts acylation of 2-bromothiazole. Thiazoles can undergo electrophilic substitution, and while the 2-position is generally deactivated by the adjacent heteroatoms, acylation at the 5-position is feasible under appropriate conditions.



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Caption: Synthetic workflow for **1-(2-Bromothiazol-5-yl)ethanone**.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis via Friedel-Crafts acylation.

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromothiazole (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
- **Catalyst Addition:** Cool the solution to 0°C in an ice bath. Carefully add the Lewis acid catalyst, such as aluminum chloride (AlCl_3) (1.2 eq), portion-wise to manage the exothermic reaction.
- **Acylation:** While maintaining the temperature at 0°C , add acetic anhydride (1.1 eq) dropwise to the stirring suspension.
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, cool the mixture back to 0°C and quench it by slowly pouring it over crushed ice and concentrated HCl.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO_3) solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel.

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **1-(2-Bromothiazol-5-yl)ethanone**.

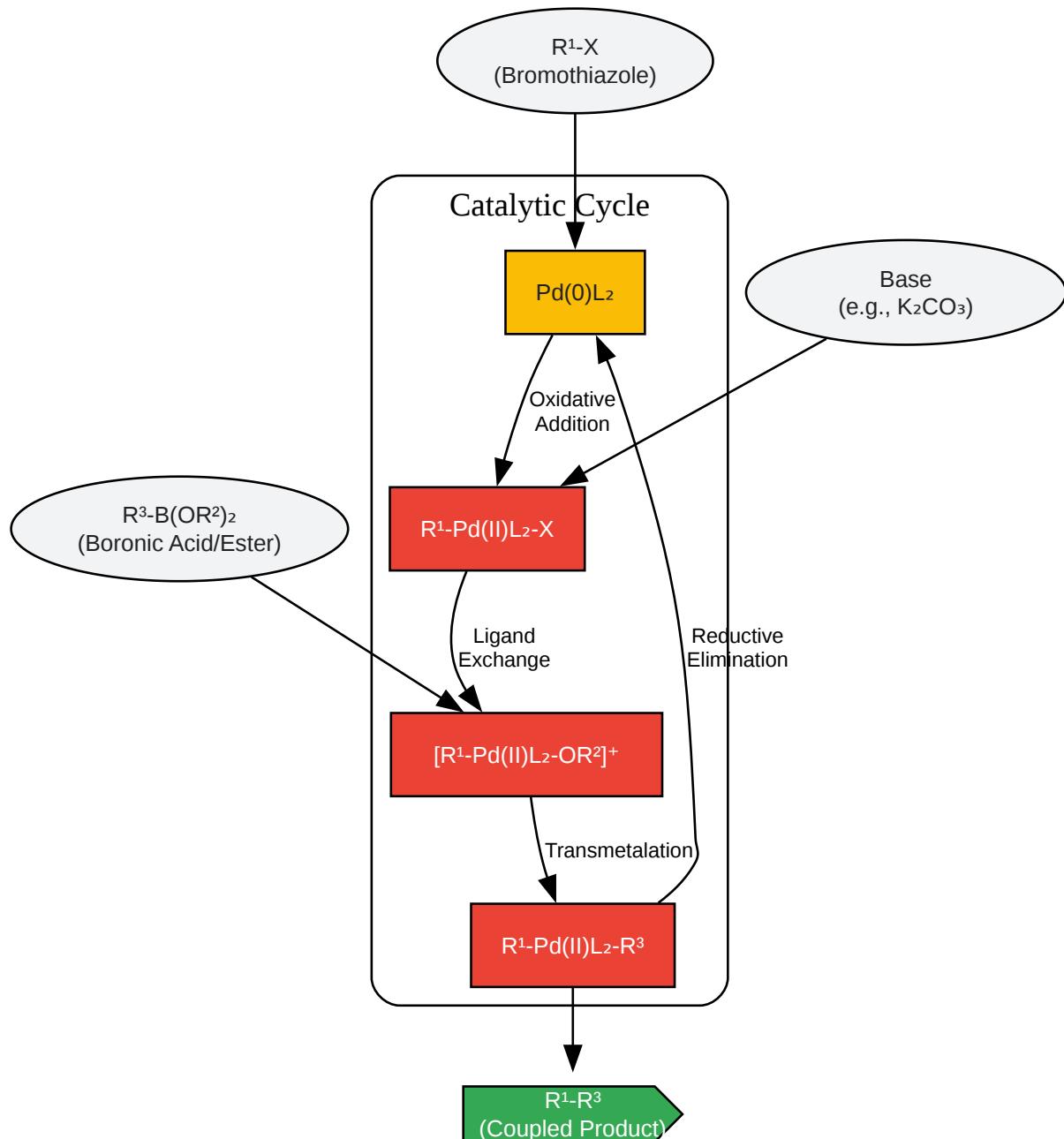
PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of **1-(2-Bromothiazol-5-yl)ethanone** lies in the orthogonal reactivity of its functional groups. The C2-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, while the acetyl group allows for a wide range of classical ketone chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of the thiazole ring is highly susceptible to oxidative addition to a Palladium(0) complex, initiating several powerful C-C bond-forming reactions.

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-aryl structures by coupling the bromothiazole with an organoboron species.^{[7][8]} This reaction is fundamental in constructing complex molecules in drug discovery.^{[9][10]}



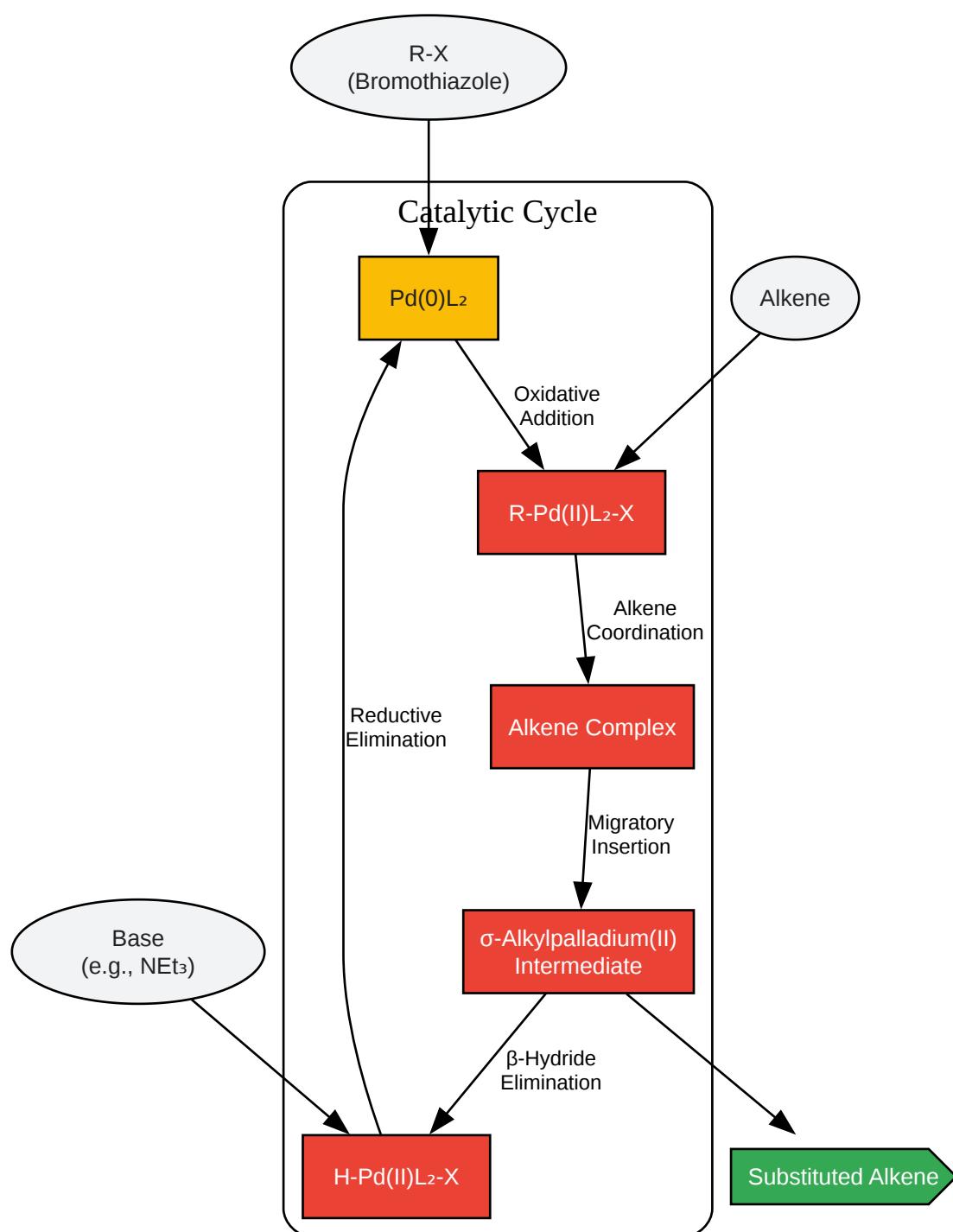
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

- Setup: In a Schlenk tube, combine **1-(2-Bromothiazol-5-yl)ethanone** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).[11]
- Catalyst Addition: Add a palladium catalyst, for example, $Pd(PPh_3)_4$ (2-5 mol%) or a combination of $Pd(OAc)_2$ and a suitable phosphine ligand.[12]
- Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or DMF.[11] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na_2SO_4 , and concentrate to give the crude product for purification.

The Heck reaction couples the bromothiazole with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[13][14]



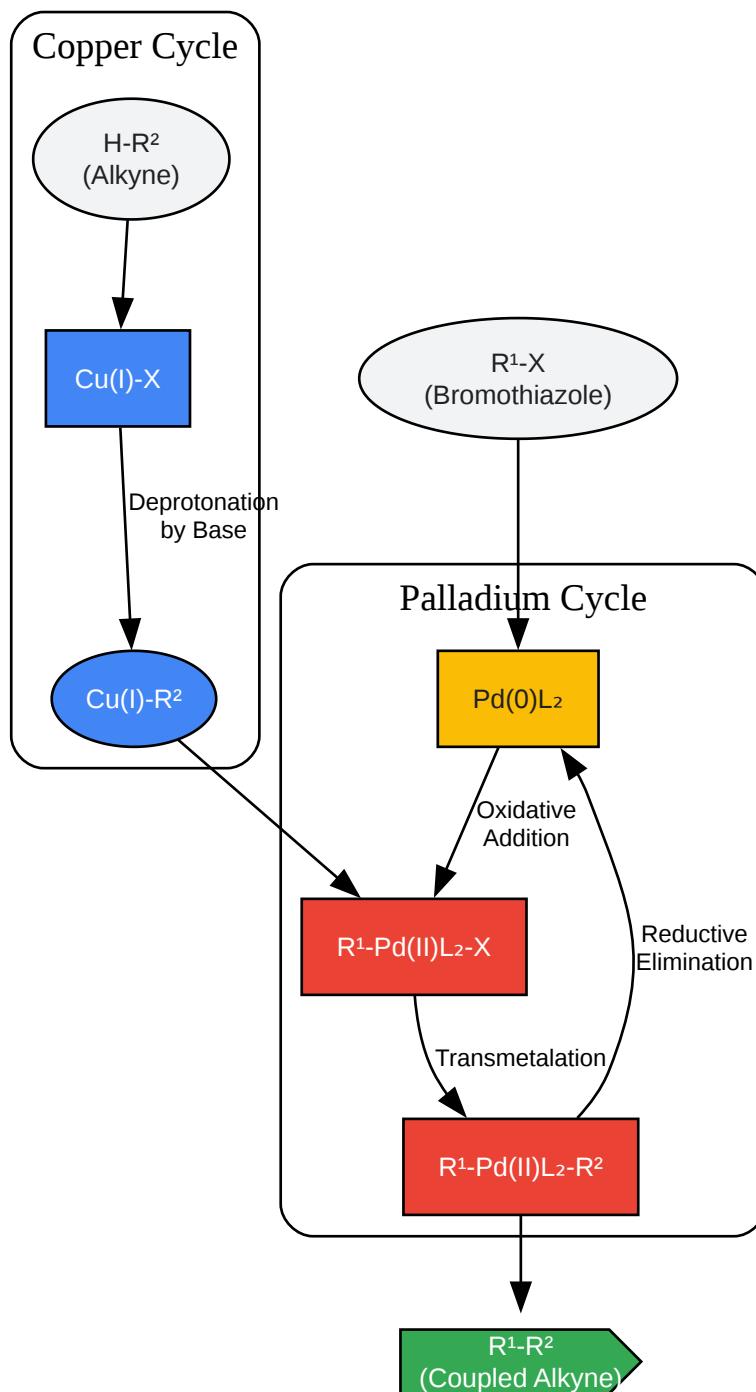
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Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck Reaction

- Setup: Combine **1-(2-Bromothiazol-5-yl)ethanone** (1.0 eq), the alkene (1.5 eq), a palladium source like $\text{Pd}(\text{OAc})_2$ (2-5 mol%), and a phosphine ligand (e.g., $\text{P}(\text{o-tol})_3$) in a sealable reaction vessel.[8]
- Solvent and Base: Add a polar aprotic solvent such as DMF or acetonitrile, followed by an organic base like triethylamine (NEt_3) (2.0 eq).[15]
- Reaction: Seal the vessel and heat to 80-120°C. The reaction is typically complete within a few hours.
- Work-up: After cooling, filter the mixture to remove palladium black and salts. Dilute the filtrate with water and extract with an appropriate solvent. Wash, dry, and concentrate the organic phase before purification.

This reaction is used to couple the bromothiazole with a terminal alkyne, yielding a substituted alkyne. It requires both palladium and copper(I) catalysts.[16][17] This method is invaluable for synthesizing conjugated systems.[18]



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Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling

- Setup: To a Schlenk flask, add **1-(2-Bromothiazol-5-yl)ethanone** (1.0 eq), a palladium catalyst like $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).
[\[19\]](#)
- Reagents: Add the terminal alkyne (1.2 eq).
- Solvent and Base: Dissolve the components in a solvent like THF or DMF, and add an amine base (e.g., NEt_3 or diisopropylamine), which often serves as both the base and part of the solvent system.[\[19\]](#)
- Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.
- Work-up: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Reactivity of the Acetyl Group

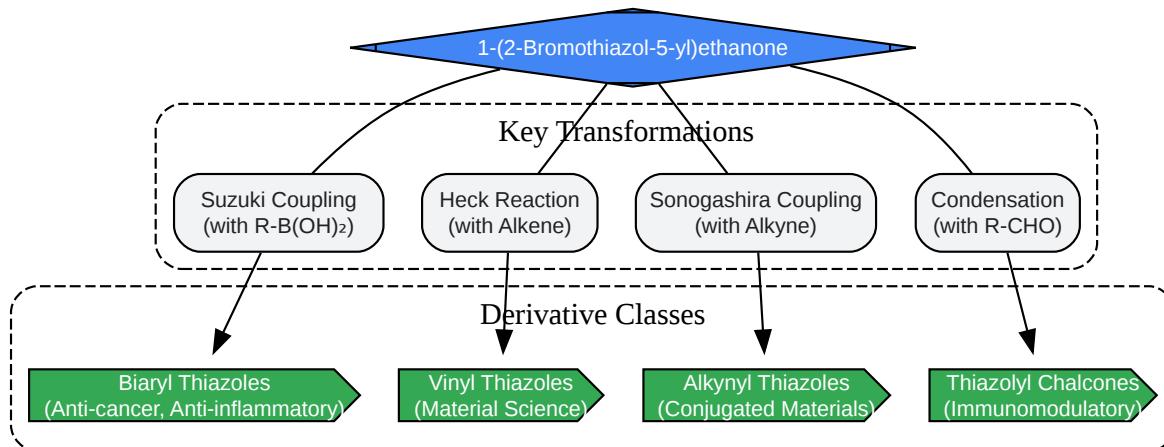
The ketone functionality at the C5 position is a gateway to numerous derivatives.

- Claisen-Schmidt Condensation: Reaction with an aldehyde in the presence of a base (e.g., NaOH or KOH) yields an α,β -unsaturated ketone (a chalcone derivative). These compounds are common scaffolds in medicinal chemistry.[\[20\]](#)
- α -Halogenation: The methyl protons are acidic and can be replaced with a halogen (e.g., via bromination with Br_2 in acetic acid), producing a reactive α -haloketone intermediate.
- Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4).

PART 4: Applications in Drug Discovery

The **1-(2-Bromothiazol-5-yl)ethanone** scaffold is a precursor to a variety of biologically active molecules. Derivatives have shown potential as immunosuppressive and immunostimulatory agents.[\[4\]](#) Furthermore, significant research has demonstrated that compounds derived from this core exhibit potent cytotoxicity against various cancer cell lines, highlighting its promise as

a multipotent therapeutic agent.^[4] Its utility as a building block allows for the systematic exploration of chemical space in the search for new drug candidates.



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Caption: Role as a scaffold for diverse bioactive compounds.

PART 5: Safety and Handling

Proper handling of **1-(2-Bromothiazol-5-yl)ethanone** is crucial. It is classified as a hazardous substance.

Hazard Class	GHS Code	Description	Reference
Acute Toxicity, Oral	H302	Harmful if swallowed	[5] [21]
Skin Irritation	H315	Causes skin irritation	[5] [21]
Eye Irritation	H319	Causes serious eye irritation	[5] [21]
Respiratory Irritation	H335	May cause respiratory irritation	[5] [21]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21]
- Handling: Avoid breathing dust, fumes, or vapor. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21][22]
- Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[5]
[6]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[21]

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- To cite this document: BenchChem. [1-(2-Bromothiazol-5-yl)ethanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1527646#1-2-bromothiazol-5-yl-ethanone-chemical-properties\]](https://www.benchchem.com/product/b1527646#1-2-bromothiazol-5-yl-ethanone-chemical-properties)

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